molecular formula C17H19NO2S B5862196 1-(3,4-Dimethyl-benzenesulfonyl)-1,2,3,4-tetrahydro-quinoline CAS No. 5850-43-1

1-(3,4-Dimethyl-benzenesulfonyl)-1,2,3,4-tetrahydro-quinoline

Cat. No.: B5862196
CAS No.: 5850-43-1
M. Wt: 301.4 g/mol
InChI Key: ZKNSLVVQAACIFE-UHFFFAOYSA-N
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Description

1-(3,4-Dimethyl-benzenesulfonyl)-1,2,3,4-tetrahydro-quinoline is a chemical compound of significant interest in medicinal chemistry research and development. It is built around the 1,2,3,4-tetrahydroquinoline (THQ) scaffold, a privileged structure found in numerous biologically active natural products and pharmacologically relevant therapeutic agents . The tetrahydroquinoline core is a common motif in compounds with a wide spectrum of biological activities, including anti-cancer, anti-parasitic, anti-inflammatory, and anti-diabetic properties . The specific modification with a 3,4-dimethyl-benzenesulfonyl group is of particular note. Similar benzenesulfonyl-substituted tetrahydroquinoline derivatives have been investigated for their anti-parasitic activity, showing promising results against pathogens like Trypanozoma cruzi and Plasmodium falciparum (the malaria parasite) . This suggests that this compound could serve as a valuable precursor or lead compound in the development of new anti-infective agents. Furthermore, the tetrahydroquinoline structure is a key component in known drugs such as the cholesterol ester transfer protein (CETP) inhibitor Torcetrapib, highlighting the therapeutic potential of this chemical class . As a building block, this compound offers researchers a versatile template for further synthetic exploration, including the creation of compound libraries for high-throughput screening or the optimization of specific pharmacological properties . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)sulfonyl-3,4-dihydro-2H-quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S/c1-13-9-10-16(12-14(13)2)21(19,20)18-11-5-7-15-6-3-4-8-17(15)18/h3-4,6,8-10,12H,5,7,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKNSLVVQAACIFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCCC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354626
Record name ST50831294
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202941
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5850-43-1
Record name ST50831294
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethyl-benzenesulfonyl)-1,2,3,4-tetrahydro-quinoline typically involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 1,2,3,4-tetrahydroquinoline under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethyl-benzenesulfonyl)-1,2,3,4-tetrahydro-quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form sulfone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the sulfonyl group to a sulfide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Electrophiles such as bromine or nitric acid.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

1-(3,4-Dimethyl-benzenesulfonyl)-1,2,3,4-tetrahydro-quinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethyl-benzenesulfonyl)-1,2,3,4-tetrahydro-quinoline involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity or modulating receptor function. The aromatic and heterocyclic components of the molecule contribute to its binding affinity and specificity.

Comparison with Similar Compounds

1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinoline

  • Key difference : Lacks methyl groups on the benzene ring.
  • Impact : Reduced steric hindrance may enhance binding to flat enzymatic pockets but decrease metabolic stability compared to the dimethyl-substituted analogue .
  • Applications : Used in early drug discovery for its simpler synthesis and lower molecular weight (MW = 283.37 g/mol) .

1-(4-Chloro-3-isocyanatobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline

  • Key difference : Contains a chlorine atom and isocyanate group at the 4- and 3-positions, respectively.
  • Impact :
    • Chlorine increases electronegativity, improving interactions with electron-rich biological targets.
    • Isocyanate group introduces reactivity for further functionalization but reduces stability .

1-(4-Chloro-3-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline

  • Key difference : Features a nitro group (electron-withdrawing) and chlorine.
  • Impact : Nitro groups may enhance antibacterial activity but raise toxicity concerns (e.g., mutagenicity) .
  • Similarity score : 0.68 to the target compound, indicating moderate structural overlap .

Functional Analogues

3,4-Diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinolines

  • Key difference: Methoxy and aryl substituents on the tetrahydroquinoline core.
  • Impact :
    • Methoxy groups improve solubility via hydrogen bonding.
    • Bulky aryl substituents (e.g., 4-tBuC₆H₄) enhance selectivity for hydrophobic enzyme pockets but reduce synthetic yield .

1,1-Dialkyl-1,2,3,4-tetrahydroisoquinolines

  • Key difference : Alkyl chains (e.g., C10–C11) at the 1-position.
  • Impact :
    • Long alkyl chains improve membrane permeability, critical for antifungal activity (MIC = 8–64 μg/mL) .
    • Contrasts with the target compound’s compact dimethyl group, which balances lipophilicity and synthetic feasibility .

Biological Activity

1-(3,4-Dimethyl-benzenesulfonyl)-1,2,3,4-tetrahydro-quinoline is a compound that has garnered attention due to its potential biological activities. This article explores its biological activities, including antimicrobial properties, cytotoxicity, and mechanisms of action, supported by relevant data tables and case studies.

Structure and Composition

  • Chemical Formula : C17H19NO2S
  • Molecular Weight : 299.40 g/mol
  • Chemical Structure : The compound features a tetrahydroquinoline core substituted with a sulfonyl group and two methyl groups on the benzene ring.

Physical Properties

  • Solubility : Soluble in organic solvents; limited solubility in water.
  • Stability : Stable under normal laboratory conditions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains.

Antibacterial Efficacy

A study reported the Minimum Inhibitory Concentration (MIC) values against several pathogens:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus (MRSA)15.625 - 62.5
Enterococcus faecalis62.5 - 125
Escherichia coli>125

The compound demonstrated bactericidal activity by inhibiting protein synthesis and disrupting nucleic acid production pathways .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on human cell lines. The results indicated that it presents moderate cytotoxicity with an IC50 value ranging from 20 to 40 µM depending on the cell line tested.

The primary mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Protein Synthesis : The compound interferes with ribosomal function.
  • Disruption of Cell Membrane Integrity : It alters the permeability of bacterial membranes.
  • Biofilm Formation Inhibition : It significantly reduces biofilm formation in MRSA strains by up to 90% .

Study on Antibacterial Activity

In a comparative study against ciprofloxacin, this compound showed promising results:

  • MRSA Biofilm Inhibition :
    • MBIC (Minimum Biofilm Inhibitory Concentration): 62.216 - 124.432 µg/mL
    • MBEC (Minimum Biofilm Eradication Concentration): 124.432 - 248.863 µg/mL

These values indicate that the compound is effective against biofilms formed by MRSA and could serve as a potential therapeutic agent in treating resistant infections .

Research on Cytotoxic Effects

A study evaluated the cytotoxic effects on various cancer cell lines. The findings revealed that:

Cell Line IC50 (µM)
HeLa25
MCF-730
A54935

These results suggest that while the compound exhibits cytotoxicity towards cancer cells, it may require further optimization to enhance selectivity and reduce toxicity to normal cells .

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